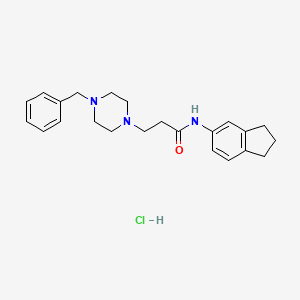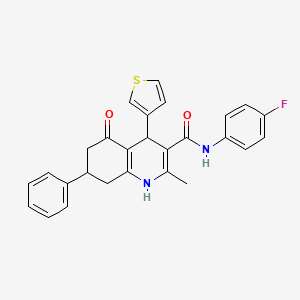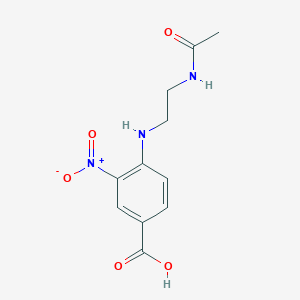![molecular formula C23H23ClN2O3S B3940730 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B3940730.png)
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is a complex organic compound with a molecular formula of C24H25ClN2O3S. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes. It features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 3-phenoxybenzyl group, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This step forms the 1-[(4-chlorophenyl)sulfonyl]piperazine intermediate. Subsequently, the intermediate is reacted with 3-phenoxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and phenoxy groups.
Oxidation and Reduction: The phenoxy and piperazine moieties can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can modify the functional groups on the phenoxy and piperazine rings.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-allergic agent.
Biological Research: It is used in studies related to histamine H1 receptor antagonists, which are important in the treatment of allergies.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. In medicinal applications, it acts as a histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The sulfonyl and phenoxy groups play a crucial role in its binding affinity and selectivity towards the receptor.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine: This compound shares a similar piperazine core but differs in the substituents on the phenyl rings.
1-[(4-chlorophenyl)sulfonyl]piperazine: A simpler analog with only the 4-chlorophenylsulfonyl group attached to the piperazine ring.
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both the 4-chlorophenylsulfonyl and 3-phenoxybenzyl groups. This combination imparts specific chemical properties and biological activities that are not observed in simpler analogs. Its dual functional groups allow for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c24-20-9-11-23(12-10-20)30(27,28)26-15-13-25(14-16-26)18-19-5-4-8-22(17-19)29-21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTFLXAPTDHDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940652.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-4-OXO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B3940660.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B3940667.png)
![[(Z)-1-pyridin-2-ylethylideneamino] 4-bromobenzoate](/img/structure/B3940675.png)

![4-(5-Tert-butylthiophen-2-YL)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B3940692.png)
![4-[11-(4-fluorophenyl)-3-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B3940696.png)
![1-Butan-2-yl-4-[(4-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3940714.png)
![ethyl ({2-[(4-cyclopentylpiperazin-1-yl)carbonyl]phenyl}amino)acetate](/img/structure/B3940725.png)

![2-methyl-5-oxo-4-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940746.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3940747.png)
![N~1~-[3-(ACETYLAMINO)PHENYL]-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3940750.png)

